1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
Description
This compound features a fused pyrrol-thiazole core substituted with a cyclohexyl group and a phenyl-functionalized thiazole ring. The cyclohexyl group enhances lipophilicity, while the thiazole and imino moieties may participate in hydrogen bonding or π-stacking interactions.
Properties
Molecular Formula |
C19H21N3OS |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H21N3OS/c20-18-17(16(23)11-22(18)14-9-5-2-6-10-14)19-21-15(12-24-19)13-7-3-1-4-8-13/h1,3-4,7-8,12,14,20,23H,2,5-6,9-11H2 |
InChI Key |
HCKYFMGOGHUUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a phenyl-substituted thiazole precursor.
Cyclohexyl Group Introduction: Using cyclohexylamine or a similar reagent.
Pyrrol Ring Construction: Through cyclization reactions involving appropriate precursors.
Imino Group Addition: Using reagents like imines or amines under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol would depend on its specific application. Generally, it might involve:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural Analogues with Thiazole Moieties
Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(...)-thiazole (5) () share the thiazole core but differ in substituents. Key comparisons include:
The phenyl group on the target compound may enhance π-π stacking compared to halogenated analogs, which could influence solubility or binding affinity.
Pyrrol/Pyrazole Derivatives
Compounds like 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) () highlight the role of substituents on bioactivity:
| Feature | Target Compound | Compound 8o () |
|---|---|---|
| Core Structure | Pyrrol-thiazole | Pyrazole-pyridine |
| Substituent | Cyclohexyl | Cyclopropyl |
| Synthesis | Not reported | 180°C in acetonitrile, 6-hour reaction |
The cyclohexyl group in the target compound may confer greater metabolic stability than cyclopropyl due to steric shielding.
Computational and Electronic Properties
Using tools like Multiwfn () and noncovalent interaction (NCI) analysis (), the target compound’s electronic profile can be inferred:
- Electron Density: The thiazole and imino groups likely create regions of high electron density, facilitating hydrogen bonding.
- NCI Plots : Compared to fluorinated analogs (), the phenyl-thiazole group may exhibit stronger van der Waals interactions but weaker halogen bonding .
Biological Activity
The compound 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a derivative of pyrrole and thiazole, which are known for their diverse biological activities. This article presents a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a cyclohexyl group, an imino group, and a thiazole moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives. For instance, compounds similar to 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol have demonstrated significant activity against a range of bacterial strains.
Case Studies
- Antibacterial Activity : Research indicates that related thiazole derivatives exhibit potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Antifungal Activity : Compounds with similar structures have shown antifungal properties, particularly against Candida albicans and Aspergillus niger, suggesting that the thiazole ring enhances antifungal activity .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrrole derivatives have been well-documented. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated human peripheral blood mononuclear cells (PBMCs).
Experimental Findings
In one study, derivatives were tested for their ability to suppress cytokine production in PBMC cultures stimulated by lipopolysaccharide (LPS). The most effective compounds achieved significant reductions in cytokine levels compared to controls .
Enzyme Inhibition
The potential of 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol as an enzyme inhibitor has also been explored. Notably, its ability to inhibit acetylcholinesterase (AChE) and urease has been documented.
These findings suggest that this compound may serve as a lead for developing new therapeutic agents targeting these enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
